![molecular formula C15H16ClN3O2 B1383129 3-[5-(1-苯并呋喃-2-基)-1,2,4-恶二唑-3-基]哌啶盐酸盐 CAS No. 1909316-93-3](/img/structure/B1383129.png)

3-[5-(1-苯并呋喃-2-基)-1,2,4-恶二唑-3-基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

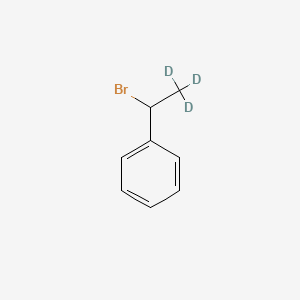

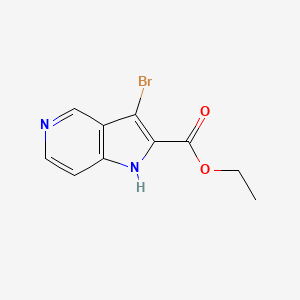

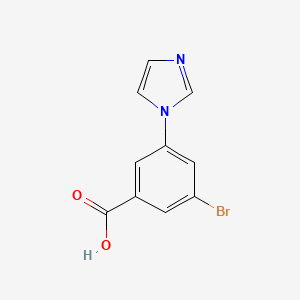

The compound “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound with the molecular weight of 305.76 . It is a salt with chloride (Cl) as the counterion . The IUPAC name of the compound is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride .

Molecular Structure Analysis

The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” consists of a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for the compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .科学研究应用

- Field : Medical and Pharmaceutical Research .

- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

- Method : The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

- Results : Benzofuran-based compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

- Field : Pharmaceutical Chemistry .

- Application : The 3-(1-BENZOFURAN-2-YL)-5-SUBSTITUTED ARYL-1,2-OXAZOLE have been synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in presence of sodium acetate in ethanol .

- Method : The synthesized compounds are screened for the antioxidant activity by Nitric oxide scavenging activity, H2O2 scavenging ability, Lipid peroxidation inhibition methods .

- Results : Ascorbic acid was used as standard .

- Field : Medical and Pharmaceutical Research .

- Application : Literature has shown that some substituted benzofurans have dramatic anticancer activities .

- Method : Compound 36 (Fig. 8) was found to have significant cell growth inhibitory effects .

- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antimicrobial Agents

Antioxidant Properties

Anticancer Activities

- Field : Medical and Pharmaceutical Research .

- Application : Some benzofuran derivatives have been found to possess anti-inflammatory properties .

- Method : The specific methods of application or experimental procedures can vary widely, but often involve in vitro and in vivo testing on model organisms .

- Results : While the results can also vary depending on the specific derivative and experimental conditions, some benzofuran derivatives have shown promising results in reducing inflammation .

- Field : Medical and Pharmaceutical Research .

- Application : Certain benzofuran derivatives have been used in the treatment of depression .

- Method : These compounds are typically administered orally, and their efficacy is evaluated using a variety of behavioral tests in animal models .

- Results : Some benzofuran derivatives have shown significant antidepressant activity in these tests .

- Field : Medical and Pharmaceutical Research .

- Application : Some benzofuran derivatives have been found to possess hypoglycemic activities .

- Method : These compounds are typically administered orally to diabetic model organisms, and their blood glucose levels are monitored over time .

- Results : Certain benzofuran derivatives have been found to significantly lower blood glucose levels in these tests .

Anti-Inflammatory Agents

Antidepressant Agents

Hypoglycemic Agents

- Field : Medical and Pharmaceutical Research .

- Application : Some benzofuran derivatives have been found to possess antiviral properties .

- Method : These compounds are typically administered to infected model organisms, and their viral load is monitored over time .

- Results : Certain benzofuran derivatives have been found to significantly reduce viral load in these tests .

- Field : Neuroscience .

- Application : Certain benzofuran derivatives have been used in the treatment of neurodegenerative diseases .

- Method : These compounds are typically administered orally to model organisms, and their neuroprotective effects are evaluated using a variety of behavioral and physiological tests .

- Results : Some benzofuran derivatives have shown significant neuroprotective activity in these tests .

- Field : Medical and Pharmaceutical Research .

- Application : Some benzofuran derivatives have been found to possess anti-asthmatic activities .

- Method : These compounds are typically administered orally to asthmatic model organisms, and their respiratory function is monitored over time .

- Results : Certain benzofuran derivatives have been found to significantly improve respiratory function in these tests .

Antiviral Agents

Neuroprotective Agents

Anti-Asthmatic Agents

未来方向

Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research could focus on the development of promising compounds with target therapy potentials and little side effects .

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPXGHVZNQTVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)

![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)